Thsat
Description
Thoracic subcutaneous adipose tissue (thSAT) is a type of subcutaneous fat located in the thoracic region, distinct from other adipose depots such as epicardial adipose tissue (EAT), visceral adipose tissue (VAT), and abdominal subcutaneous adipose tissue (abSAT). Unlike visceral fat, which surrounds internal organs, this compound is found beneath the skin and exhibits unique metabolic and immunological properties. Recent studies highlight its role in immune regulation, thermogenesis, and cardiovascular health, with specific emphasis on its transcriptional and cellular profiles compared to other fat depots .
Properties
CAS No. |
113565-94-9 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
InChI |
InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1 |
InChI Key |
YFZJGCLOFUBQST-YBPXMJGFSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
Isomeric SMILES |
CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O |
Synonyms |
3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione THSAT |
Origin of Product |
United States |
Comparison with Similar Compounds
Transcriptomic and Gene Expression Differences
Studies using pan-genomic microarrays (HumanHT-12 v4 Illumina BeadChip) reveal significant transcriptional differences between this compound and EAT:
- Upregulated Genes in EAT vs. This compound : 2,123 genes, including UCP-1 (thermogenesis), PPARGC1A (mitochondrial biogenesis), and TNFRSF9 (immune activation) .
- Downregulated Genes in EAT vs. This compound : 1,813 genes, such as FABP4 (fatty acid binding) and C/EBPα (adipocyte differentiation) .
- Th2 Cell Pathway Enrichment: EAT shows stronger correlation with Th2 cell genes (IL-4, IL-5, IL-13) and browning genes (PRDM16, NRF1), suggesting enhanced immunometabolic crosstalk compared to this compound .
Table 1: Key Gene Expression Differences (EAT vs. This compound)
| Gene | Function | Expression in EAT vs. This compound | p-value |
|---|---|---|---|
| UCP-1 | Thermogenesis | Upregulated | p = 0.003 |
| FABP4 | Lipid metabolism | Downregulated | p < 0.0001 |
| TNFRSF9 | T-cell activation | Upregulated | p = 0.0075 |
| C/EBPα | Adipocyte differentiation | Downregulated | p = 0.0003 |
Immune Cell Composition
Flow cytometry (FC) analyses from the INTERFACE study demonstrate distinct immune cell distributions:
Table 2: Immune Cell Distribution Across Adipose Depots
| Parameter | EAT | VAT | This compound | abSAT |
|---|---|---|---|---|
| CD3+ T-cells | High | High | Low | Low |
| ILC2 (%) | 15 ± 2.7 | 4.4 ± 1.5 | 4 ± 1.7 | N/A |
| Activated ILC2s | 97.9% | 75% | 71.6% | N/A |
Functional and Clinical Implications
- Thermogenic Potential: EAT’s upregulated UCP-1 and PRDM16 suggest greater browning capacity than this compound, which may influence metabolic disease risk .
- Inflammatory Profile : Higher Th2 cells and ILC2s in EAT correlate with anti-inflammatory pathways, contrasting with this compound’s lower immune activation .
- Cardiovascular Relevance : EAT’s proximity to coronary arteries links its inflammatory activity to atherosclerosis, whereas this compound’s role remains less defined .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
